1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide
Overview
Description
1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide is a compound that features a piperidine ring substituted with a furan-2-ylmethyl group and two carboxamide groups
Mechanism of Action
Target of Action
The primary targets of N1-(2-furylmethyl)-1,4-piperidinedicarboxamide are yet to be fully identified. Based on the structural resemblance with benzimidazole and its analogues, it can be inferred that the compound may exhibit numerous medicinal and pharmacological performances . Benzimidazole and its analogues have been appraised as a class of bioactive molecules endorsing diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .
Mode of Action
The compound’s interaction with its targets could be similar to other furyl methyl compounds, which are known to influence the activity of various enzymes and receptors .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its pharmacological activities .
Pharmacokinetics
The presence of the ether oxygen in the furyl ring could potentially improve the pharmacokinetic characteristics of the compound, optimizing its solubility and bioavailability .
Result of Action
Based on its potential targets and mode of action, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide typically involves the reaction of 2-furoic acid with furfurylamine and piperidine. The reaction is often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Furan-2-ylmethyl derivatives: Compounds containing the furan-2-ylmethyl group, which can exhibit similar chemical reactivity.
Uniqueness: 1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide is unique due to its specific combination of a piperidine ring with a furan-2-ylmethyl group and two carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
1-N-(furan-2-ylmethyl)piperidine-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c13-11(16)9-3-5-15(6-4-9)12(17)14-8-10-2-1-7-18-10/h1-2,7,9H,3-6,8H2,(H2,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWOHYHFOKIMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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